molecular formula C9H18Cl2N2 B1419810 (4-Piperidin-1-ylbut-2-yn-1-yl)amine dihydrochloride CAS No. 1197232-43-1

(4-Piperidin-1-ylbut-2-yn-1-yl)amine dihydrochloride

Cat. No.: B1419810
CAS No.: 1197232-43-1
M. Wt: 225.16 g/mol
InChI Key: NLGHJMMRWVJYDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

(4-Piperidin-1-ylbut-2-yn-1-yl)amine dihydrochloride has a wide range of scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Piperidin-1-ylbut-2-yn-1-yl)amine dihydrochloride typically involves the reaction of 4-piperidin-1-ylbut-2-yne with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for mass production. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to achieve the desired quality and quantity .

Chemical Reactions Analysis

Types of Reactions

(4-Piperidin-1-ylbut-2-yn-1-yl)amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols .

Mechanism of Action

The mechanism of action of (4-Piperidin-1-ylbut-2-yn-1-yl)amine dihydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (4-Piperidin-1-ylbut-2-yn-1-yl)amine hydrochloride
  • (4-Piperidin-1-ylbut-2-yn-1-yl)amine sulfate
  • (4-Piperidin-1-ylbut-2-yn-1-yl)amine phosphate

Uniqueness

(4-Piperidin-1-ylbut-2-yn-1-yl)amine dihydrochloride is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Its dihydrochloride form provides enhanced stability and solubility compared to other similar compounds .

Properties

IUPAC Name

4-piperidin-1-ylbut-2-yn-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2.2ClH/c10-6-2-5-9-11-7-3-1-4-8-11;;/h1,3-4,6-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLGHJMMRWVJYDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC#CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(4-Piperidin-1-ylbut-2-yn-1-yl)amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(4-Piperidin-1-ylbut-2-yn-1-yl)amine dihydrochloride
Reactant of Route 3
Reactant of Route 3
(4-Piperidin-1-ylbut-2-yn-1-yl)amine dihydrochloride
Reactant of Route 4
Reactant of Route 4
(4-Piperidin-1-ylbut-2-yn-1-yl)amine dihydrochloride
Reactant of Route 5
Reactant of Route 5
(4-Piperidin-1-ylbut-2-yn-1-yl)amine dihydrochloride
Reactant of Route 6
(4-Piperidin-1-ylbut-2-yn-1-yl)amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.